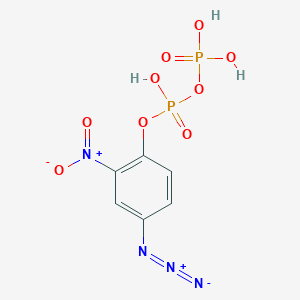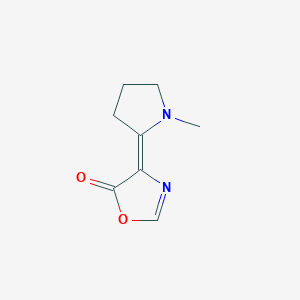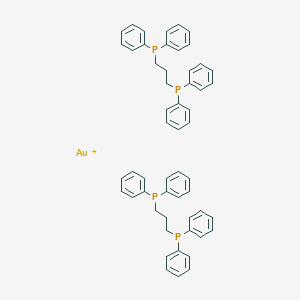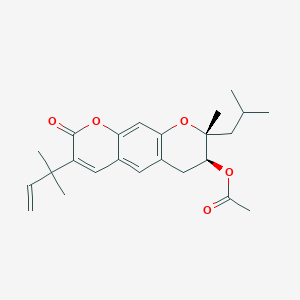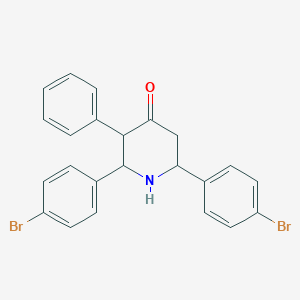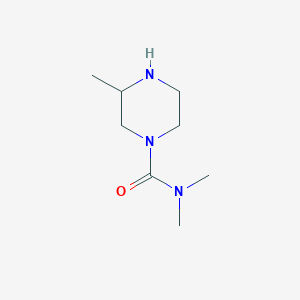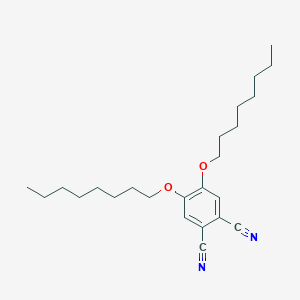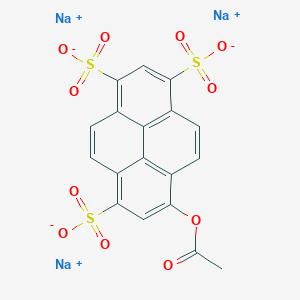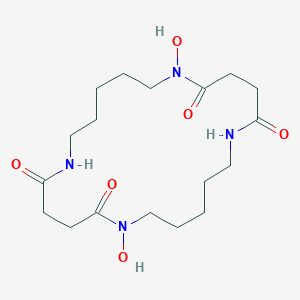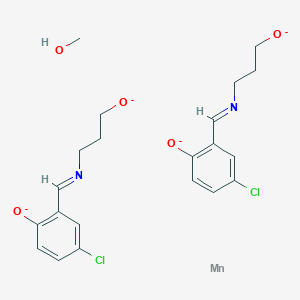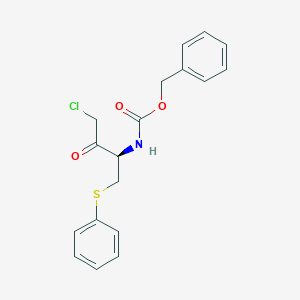
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Descripción general
Descripción
(-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of benzyl chloride and is used in a variety of organic chemistry processes. In addition to its use in organic chemistry, (-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate) has also been used in biological research and in the development of certain drugs.
Aplicaciones Científicas De Investigación
Antimitotic Agents : The study by Temple and Rener (1992) discusses the synthesis of chiral isomers of ethyl carbamates, including the S- and R-isomers. These isomers are active in several biological systems, with the S-isomer being more potent. This implies potential antimitotic applications for related carbamate compounds (Temple & Rener, 1992).
AChE/BChE Inhibition : A study by Bąk et al. (2019) on novel benzene-based carbamates revealed their potential to inhibit acetyl- and butyrylcholinesterase enzymes, suggesting applications in treating neurodegenerative diseases like Alzheimer's (Bąk et al., 2019).
Hydrogen Bond Interplay in Carbamates : Das et al. (2016) synthesized carbamate derivatives and analyzed their structures using X-ray diffraction. The study highlighted the role of hydrogen bonds in the three-dimensional architecture of these compounds, which could be relevant in designing new drugs or materials (Das et al., 2016).
QSAR Studies of Organosilicon(IV) Complexes : Research by Devi et al. (2015) explored organosilicon(IV) complexes derived from Schiff base ligands, showing their antibacterial and antifungal activities. Quantitative structure-activity relationship (QSAR) analyses provided insights into the biological activity of these compounds, indicating applications in antimicrobial treatments (Devi et al., 2015).
Catalysis and Synthesis Applications : Storgaard and Ellman (2009) demonstrated the use of carbamate compounds in catalysis, particularly in rhodium-catalyzed enantioselective additions. This indicates potential applications in synthetic chemistry and pharmaceuticals (Storgaard & Ellman, 2009).
Fungicidal Activities : Tian et al. (2022) isolated carbamate diastereomers and evaluated their fungicidal activities. The results indicated significant activity against Phytophthora capsici, suggesting applications in agriculture and plant protection (Tian et al., 2022).
Anti-inflammatory Pharmaceuticals : Kodela et al. (2012) synthesized NOSH compounds, hybrids of aspirin with nitric oxide and hydrogen sulfide-releasing moieties, showing promising anti-inflammatory properties. This indicates potential applications in developing new anti-inflammatory drugs (Kodela et al., 2012).
Propiedades
IUPAC Name |
benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXYLYITXKSDS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445236 | |
| Record name | Z-D-Phe chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate | |
CAS RN |
159878-01-0 | |
| Record name | Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Phe chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
